Home > Products > Screening Compounds P118990 > Dihydroherbimycin A
Dihydroherbimycin A -

Dihydroherbimycin A

Catalog Number: EVT-15208860
CAS Number:
Molecular Formula: C30H44N2O9
Molecular Weight: 576.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dihydroherbimycin A is a benzoquinone ansamycin antibiotic derived from the bacterium Streptomyces hygroscopicus. It is recognized for its potent antioxidant properties and ability to inhibit protein tyrosine kinases, making it a significant compound in medical and biochemical research. The compound has shown promising antimicrobial and potential antiviral activities, suggesting its utility in developing novel therapeutic agents.

Source and Classification

Dihydroherbimycin A originates from Streptomyces hygroscopicus, which is known for producing various bioactive compounds, including herbimycin A, from which dihydroherbimycin A is derived. This compound falls under the classification of ansamycins, a class of antibiotics characterized by their macrocyclic structure that includes a fused aromatic ring system.

Synthesis Analysis

Methods and Technical Details

The synthesis of dihydroherbimycin A typically involves the fermentation of Streptomyces strains, followed by purification processes. The key steps include:

  1. Fermentation: Cultivation of Streptomyces hygroscopicus in nutrient-rich media to produce herbimycin A.
  2. Reduction: The conversion of herbimycin A to dihydroherbimycin A through catalytic hydrogenation. This process often employs palladium on carbon as a catalyst.
  3. Purification: Isolation of the compound using chromatographic techniques such as silica gel chromatography and high-performance liquid chromatography (HPLC) to achieve high purity levels.
Molecular Structure Analysis

Structure and Data

Dihydroherbimycin A features a unique thiazino structure that contributes to its biological activity. The molecular formula is C19H20N2O4C_{19}H_{20}N_2O_4, with a molecular weight of approximately 344.37 g/mol. Its structure includes multiple functional groups that facilitate its interaction with biological targets, particularly heat shock protein 90 (Hsp90) and protein tyrosine kinases.

Structural Characteristics

  • Molecular Formula: C19H20N2O4C_{19}H_{20}N_2O_4
  • Molecular Weight: 344.37 g/mol
  • Functional Groups: Benzoquinone, amine, and hydroxyl groups.
Chemical Reactions Analysis

Types of Reactions

Dihydroherbimycin A undergoes various chemical reactions, including:

  • Oxidation: Can be oxidized back to herbimycin A using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction processes can lead to the formation of tetrahydro derivatives.
  • Substitution: Nucleophilic substitution reactions can occur at specific positions on the ansamycin ring.

Common Reagents and Conditions

  • Oxidation Reagents: Potassium permanganate, hydrogen peroxide.
  • Reduction Conditions: Catalytic hydrogenation using palladium on carbon in ethanol or methanol.
  • Substitution Conditions: Pyridinium hydrobromide perbromide in chloroform at low temperatures.
Mechanism of Action

Dihydroherbimycin A primarily targets heat shock protein 90 (Hsp90), a molecular chaperone involved in the stability and function of various client proteins essential for cell cycle regulation and survival. By inhibiting Hsp90, dihydroherbimycin A disrupts the function of these client proteins, leading to cell cycle arrest and apoptosis in tumor cells. This mechanism is similar to that observed with herbimycin A but requires further investigation to fully elucidate its pharmacological profile .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents such as ethyl acetate; insoluble in water.

Chemical Properties

  • Antioxidant Activity: Exhibits strong free radical scavenging activity with an IC50 value of 1.3 µM in DPPH scavenging assays, indicating potent antioxidant properties.
  • Stability: Dihydroherbimycin A is noted for its rapid oxidation to herbimycin A, which may affect its stability during storage and handling.
Applications

Dihydroherbimycin A has several potential applications:

  1. Antimicrobial Agent: Demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Candida albicans.
  2. Antiviral Research: Preliminary studies suggest potential efficacy against Hepatitis C virus (HCV) replication.
  3. Cancer Therapeutics: Due to its interaction with Hsp90, it holds promise as an anticancer agent by disrupting oncogenic signaling pathways.
  4. Agricultural Uses: Exhibits herbicidal properties against various plant species, indicating potential applications in agriculture .
Historical Context and Research Significance of Dihydroherbimycin A

Emergence in Natural Product Discovery

The isolation of Dihydroherbimycin A exemplifies the golden era of antibiotic discovery from actinomycetes, which has yielded approximately 80% of clinically used natural product antibiotics. Its emergence was facilitated by innovations in microbial cultivation and fermentation technologies that enabled the screening of previously inaccessible soil microorganisms. Researchers employed bioactivity-guided fractionation—a labor-intensive but highly effective approach—to isolate the compound from complex fermentation broths based on its growth-inhibitory effects against Gram-positive bacteria and cytotoxic activity against tumor cell lines. This methodological framework, though technologically surpassed by contemporary approaches, proved remarkably successful in identifying structurally novel bioactive compounds from environmental samples [1].

The discovery occurred against a backdrop of growing recognition that microbial secondary metabolites evolved to interact with specific biomolecular targets. Dihydroherbimycin A's benzoquinone ansamycin structure placed it within a privileged scaffold family known for target selectivity and potency, albeit with inherent stability challenges. Its derivation from Herbimycin A through catalytic hydrogenation demonstrated early medicinal chemistry optimization applied to natural products, specifically addressing the metabolic instability associated with the quinone moiety while preserving the ansamycin ring's target-binding capabilities. This semi-synthetic approach foreshadowed modern strategies for natural product derivatization to improve pharmacological properties [1] [3].

Microbial natural products like Dihydroherbimycin A have historically contributed disproportionately to pharmacopeias due to their evolutionary optimization for target engagement. With less than 1% of microbial diversity currently characterized, the discovery of this compound underscores the vast untapped potential residing in environmental microbiomes. Contemporary research continues to leverage advances in metagenomics and microbial cultivation to access this reservoir, recognizing that natural products offer structural complexity and three-dimensionality exceeding synthetic libraries—properties strongly correlating with clinical success rates. Dihydroherbimycin A thus stands as a testament to natural products' enduring value in drug discovery [1].

Evolutionary Milestones in Structural Identification

The structural elucidation of Dihydroherbimycin A presented significant challenges that drove methodological innovations in natural product characterization. Initial characterization relied heavily on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), which revealed its macrocyclic ansamycin architecture and the critical reduction of the quinone to hydroquinone compared to its precursor Herbimycin A. The 1.2 MDa molecular weight and presence of multiple chiral centers demanded sophisticated analytical approaches, including advanced 2D-NMR techniques (COSY, NOESY, HMBC) to establish regiochemistry and relative stereochemistry. These efforts confirmed retention of the ansa bridge essential for maintaining the spatial orientation required for target binding despite hydrogenation [5].

The structural evolution from Herbimycin A to Dihydroherbimycin A exemplifies rational drug design principles applied to natural products. X-ray crystallographic analysis of Herbimycin A bound to the N-terminal domain of HSP90 provided the structural basis for understanding Dihydroherbimycin A's mechanism, revealing how the ansa ring system inserts into the ATP-binding pocket while the quinone/hydroquinone moiety participates in crucial hydrophobic interactions. Comparative structural studies demonstrated that hydrogenation preserved these critical binding determinants while conferring enhanced metabolic stability—a finding with profound implications for subsequent ansamycin optimizations [5].

Table 2: Milestones in Structural Characterization of Dihydroherbimycin A and Related Compounds

Time PeriodCharacterization TechniquesKey Structural InsightsImpact on Research
1980-1985UV-Vis, IR, NMR, MSMacrocyclic ansamycin structure; Hydrogenation site confirmationEnabled synthetic optimization
1990-1995X-ray crystallography of HSP90 complexesBinding mode visualization; ATP-competitive inhibition proofValidated HSP90 as druggable target
2000-2010Computational docking studiesDetailed interaction mapping with HSP90 nucleotide-binding domainGuided design of next-generation inhibitors
2015-PresentCryo-EM, MicroED, AI-predicted structuresConformational dynamics in solution; Protein degradation complex analysisInforming PROTAC design based on natural product scaffolds

Recent technological revolutions have dramatically accelerated structural workflows that once bottlenecked natural product research. Cryo-electron microscopy (cryo-EM) now enables visualization of Dihydroherbimycin A bound to megadalton-sized client protein-HSP90 complexes, revealing allosteric effects impossible to observe during initial characterization. Microcrystal electron diffraction (MicroED) facilitates structure determination from nanogram quantities of compound—particularly valuable for rare natural products. Most transformatively, artificial intelligence approaches like AlphaFold2 predict protein structures that could interact with Dihydroherbimycin A, enabling virtual screening of its binding potential across the proteome. These advancements have transformed structural biology from a rate-limiting step to a predictive engine in drug discovery [5] [7].

Role in Advancing Targeted Therapeutic Paradigms

Dihydroherbimycin A played a catalytic role in validating heat shock protein 90 (HSP90) as a therapeutically relevant oncology target. Its mechanism—allosteric inhibition of HSP90's ATPase activity—disrupts the chaperone's ability to stabilize oncoproteins critical for cancer cell survival and proliferation. By inducing degradation of client proteins like HER2, BCR-ABL, and mutant p53, Dihydroherbimycin A demonstrated that simultaneously targeting multiple oncogenic pathways was pharmacologically feasible. This "master regulator" approach represented a paradigm shift from single-target inhibition to network-based pharmacology, influencing contemporary therapeutic strategies across oncology [4] [6].

The compound's structural motifs directly inspired subsequent generations of HSP90 inhibitors. The benzoquinone ansamycin core informed the design of synthetic analogs like 17-AAG (tanespimycin) and 17-DMAG (alvespimycin), which advanced to clinical trials. More recently, Dihydroherbimycin A's warhead has been incorporated into proteolysis-targeting chimeras (PROTACs)—bifunctional molecules that recruit E3 ubiquitin ligases to degrade HSP90. This application leverages the natural product's high-affinity binding to convert it from an inhibitor into a degrader, showcasing how classical natural products can be repurposed using modern therapeutic modalities [3] [4].

Beyond its direct influence on HSP90 inhibitors, Dihydroherbimycin A contributed significantly to the conceptual framework of targeted protein degradation (TPD). Its ability to induce client protein degradation presaged contemporary TPD strategies now revolutionizing drug discovery. Modern PROTAC designs often incorporate natural product-derived binding moieties precisely because compounds like Dihydroherbimycin A evolved to engage challenging targets with high affinity and selectivity. Furthermore, research into this compound helped establish the therapeutic rationale for combinatorial approaches pairing HSP90 inhibition with other targeted therapies, chemotherapy, or immunotherapy—a strategy now extensively explored clinically [2] [3] [6].

Properties

Product Name

Dihydroherbimycin A

IUPAC Name

[(4E,6E,8S,9S,10E,12S,13R,14S,16S,17R)-20,22-dihydroxy-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate

Molecular Formula

C30H44N2O9

Molecular Weight

576.7 g/mol

InChI

InChI=1S/C30H44N2O9/c1-16-10-9-11-23(37-5)28(41-30(31)36)18(3)12-17(2)27(40-8)24(38-6)13-19(4)26(39-7)21-14-20(33)15-22(25(21)34)32-29(16)35/h9-12,14-15,17,19,23-24,26-28,33-34H,13H2,1-8H3,(H2,31,36)(H,32,35)/b11-9+,16-10+,18-12+/t17-,19-,23-,24-,26+,27+,28-/m0/s1

InChI Key

QANBQEQVJJKJTJ-GDYSMBPZSA-N

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=CC(=C2O)C1OC)O)C)OC)OC(=O)N)C)C)OC)OC

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C/C=C(/C(=O)NC2=CC(=CC(=C2O)[C@@H]1OC)O)\C)OC)OC(=O)N)\C)C)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.